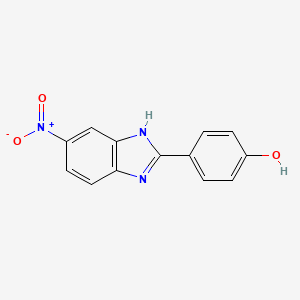

Phenol, 4-(5-nitro-1H-benzimidazol-2-yl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

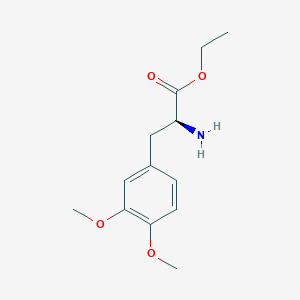

4-(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)PHENOL is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This compound is characterized by the presence of a nitro group at the 5-position of the benzodiazole ring and a phenol group at the 4-position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Benzimidazol-Derivaten, einschließlich 4-(5-Nitro-1H-benzimidazol-2-yl)phenol, beinhaltet typischerweise die Kondensation von o-Phenylendiamin mit verschiedenen Aldehyden. Eine gängige Methode ist die Reaktion von o-Phenylendiamin mit Benzaldehyden unter Verwendung von Natriummetabisulfit als Oxidationsmittel in einem Gemisch aus Lösungsmitteln unter milden Bedingungen . Dieser Prozess liefert hohe Effizienz und Reinheit.

Industrielle Produktionsverfahren: Die industrielle Produktion von Benzimidazol-Derivaten verwendet oft ähnliche Synthesewege, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen gewährleistet hohe Ausbeute und Skalierbarkeit. Katalysatoren wie Metalltriflate (z. B. Scandiumtriflat) und Oxidationsmittel wie Wasserstoffperoxid werden häufig verwendet, um die Reaktionswirksamkeit zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-(5-Nitro-1H-benzimidazol-2-yl)phenol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid reduziert werden.

Substitution: Die Phenolgruppe kann elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Natriummetabisulfit.

Reduktion: Natriumborhydrid, katalytische Hydrierung.

Substitution: Elektrophile Reagenzien wie Halogene oder Sulfonylchloride.

Hauptprodukte:

Reduktion: Amin-Derivate der Benzimidazol-Verbindung.

Substitution: Halogenierte oder sulfonierte Derivate

Wissenschaftliche Forschungsanwendungen

4-(5-Nitro-1H-benzimidazol-2-yl)phenol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Auf seine potenziellen antimikrobiellen und antiviralen Eigenschaften hin untersucht.

Medizin: Für seine Antikrebsaktivität, insbesondere gegen Lungen- und Prostatakrebszellinien, untersucht.

Industrie: Bei der Entwicklung neuer Pharmazeutika und Agrochemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 4-(5-Nitro-1H-benzimidazol-2-yl)phenol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Nitrogruppe kann zu reaktiven Zwischenprodukten reduziert werden, die mit zellulären Komponenten interagieren, was zu antimikrobiellen und antikanzerogenen Wirkungen führt. Die Benzimidazolringstruktur ermöglicht es der Verbindung, an Nukleinsäuren und Proteine zu binden und ihre normale Funktion zu stören .

Ähnliche Verbindungen:

2-Phenylbenzimidazol: Bekannt für seine Antikrebsaktivität.

4-(1H-Benzo[d]imidazol-2-yl)anilin: Wird bei der Synthese von Farbstoffen und Pigmenten verwendet.

N,N-Diethyl-2-{2-[(4-Methoxyphenyl)methyl]-5-nitro-1H-benzimidazol-1-yl}ethan-1-amin: Auf seine antivirale Aktivität hin untersucht

Einzigartigkeit: 4-(5-Nitro-1H-benzimidazol-2-yl)phenol zeichnet sich durch seine einzigartige Kombination einer Phenolgruppe und eines nitrosubstituierten Benzimidazolrings aus. Diese Struktur verleiht eine ausgeprägte chemische Reaktivität und biologische Aktivität, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht .

Wirkmechanismus

The mechanism of action of 4-(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)PHENOL involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The phenol group can interact with proteins and enzymes, potentially inhibiting their activity. The benzodiazole ring can intercalate with DNA, disrupting its function and leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Benzimidazole: Similar structure but lacks the nitro and phenol groups.

Nitrobenzene: Contains a nitro group but lacks the benzodiazole and phenol groups.

Phenol: Contains a phenol group but lacks the benzodiazole and nitro groups.

Uniqueness: 4-(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)PHENOL is unique due to the combination of the nitro, benzodiazole, and phenol groups in a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer |

113551-23-8 |

|---|---|

Molekularformel |

C13H9N3O3 |

Molekulargewicht |

255.23 g/mol |

IUPAC-Name |

4-(6-nitro-1H-benzimidazol-2-yl)phenol |

InChI |

InChI=1S/C13H9N3O3/c17-10-4-1-8(2-5-10)13-14-11-6-3-9(16(18)19)7-12(11)15-13/h1-7,17H,(H,14,15) |

InChI-Schlüssel |

QPAUGSYVFGVSOV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B11708946.png)

![2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate](/img/structure/B11708958.png)

![4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11708959.png)

![2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11708963.png)

![N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hydroxybenzamide](/img/structure/B11708965.png)

![3-{2-[(1E)-2-(methylsulfanyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate](/img/structure/B11708981.png)

![5-bromo-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11708983.png)

![2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B11709012.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709037.png)